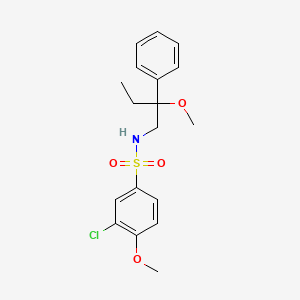

3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO4S/c1-4-18(24-3,14-8-6-5-7-9-14)13-20-25(21,22)15-10-11-17(23-2)16(19)12-15/h5-12,20H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFQHRXRSIDMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride and 2-methoxy-2-phenylbutylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide.

Procedure: The sulfonyl chloride is reacted with the amine in the presence of the base, leading to the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:

Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

Purification Steps: Including recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Aldehydes or carboxylic acids.

Hydrolysis Products: The corresponding amine and sulfonic acid.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is represented as follows:

- Molecular Formula : C17H22ClN1O4S

- Molecular Weight : 373.88 g/mol

The compound features a sulfonamide functional group, which is significant for its biological activity.

Anticancer Activity

Research indicates that compounds containing sulfonamide groups exhibit promising anticancer properties. The mechanism often involves the inhibition of carbonic anhydrase enzymes, which are overexpressed in various cancers. A study exploring related sulfonamides demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound may have similar effects .

Antimicrobial Properties

Sulfonamides are known for their antimicrobial activity. The compound's structure allows it to interfere with bacterial folate synthesis, making it a candidate for treating bacterial infections. Studies on related compounds have shown effective inhibition of Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in antibiotic development .

Anti-inflammatory Effects

There is growing evidence that sulfonamide derivatives can possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. Research has shown that similar compounds can reduce inflammation markers in vitro and in vivo .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer potential of a series of benzenesulfonamide derivatives, including compounds similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction. The study concluded that further exploration could lead to the development of new anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Activity

Another research project focused on the synthesis of novel sulfonamide derivatives and their antimicrobial activity against resistant strains of bacteria. The findings revealed that certain modifications to the sulfonamide structure enhanced antibacterial potency significantly. This suggests that this compound could be optimized for improved efficacy against resistant bacterial strains .

Case Study 3: Inflammation Modulation

A study examining the anti-inflammatory effects of various sulfonamides demonstrated that compounds with similar structures could effectively downregulate inflammatory pathways. The research highlighted the role of these compounds in inhibiting TNF-alpha production in macrophages, suggesting a therapeutic avenue for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. The chloro and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

Substituent Effects on the Benzene Ring

The position and nature of substituents on the benzene ring significantly influence biological activity. Key findings from analogous compounds include:

Table 1: Impact of Substituents on Inhibitory Activity (HIV Integrase)

- Electron-withdrawing groups (e.g., nitro) at the para-position enhance activity by increasing sulfonamide acidity, facilitating chelation with metallic cofactors .

- Methoxy groups (electron-donating) reduce activity compared to nitro but outperform unsubstituted (hydrogen) or bromide derivatives . The target compound’s 4-methoxy group may thus offer moderate activity relative to nitro-substituted analogs.

Influence of N-Substituents

The N-substituent affects solubility, steric interactions, and binding affinity. Comparisons include:

Table 2: Structural and Functional Impact of N-Substituents

- The target’s 2-methoxy-2-phenylbutyl group introduces both lipophilicity (via phenyl) and polarity (via methoxy), balancing membrane permeability and solubility.

- Heterocyclic N-substituents (e.g., furan, thiophene, or tetrahydrobenzooxazepin) may improve target engagement through π-π stacking or hydrogen bonding .

Key Research Findings and Implications

Electronic Effects Dominate Activity : Para-substituents on the benzene ring critically modulate activity, with nitro > methoxy > hydrogen in HIV integrase inhibition .

N-Substituent Diversity : Bulky or heterocyclic N-substituents (e.g., tetrahydrobenzooxazepin) may enhance binding to hydrophobic enzyme pockets, while polar groups (e.g., methoxyethyl) improve solubility .

Biological Activity

3-Chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various research studies and case reports.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse pharmacological properties. Its structure can be summarized as follows:

- Molecular Formula : C16H22ClN1O4S

- Molecular Weight : 365.87 g/mol

- CAS Number : Not specified in the search results.

Research indicates that sulfonamides, including this compound, may exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : Sulfonamides are often recognized for their ability to inhibit enzymes such as carbonic anhydrase and various proteases. This inhibition can lead to downstream effects on cellular signaling pathways.

- Antimicrobial Properties : Many sulfonamides have demonstrated antimicrobial activity, particularly against bacterial infections by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exert anti-inflammatory effects by modulating immune responses.

Antimicrobial Activity

A study investigating the antimicrobial properties of various sulfonamides found that compounds with similar structural features to this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

In Vitro Studies

In vitro assays have shown that the compound can inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. This suggests potential applications in cancer therapy .

Case Studies

A notable case study reported the use of a related sulfonamide in treating chronic inflammatory conditions, demonstrating a reduction in symptoms and improved patient outcomes . Although direct evidence for this compound is limited, these findings provide a context for its potential therapeutic applications.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide and its analogues?

Synthesis typically involves coupling sulfonyl chloride intermediates with amine-containing substrates. For example:

- Step 1 : Activation of carboxylic acids (e.g., 5-chloro-2-methoxybenzoic acid) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C .

- Step 2 : Reaction with secondary amines (e.g., 2-methoxy-2-phenylbutylamine) to form sulfonamide bonds.

- Step 3 : Purification via column chromatography, yielding compounds with variable efficiencies (e.g., 37–73% yields depending on substituents) .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and chemical environments (e.g., methoxy, chloro, and sulfonamide groups) .

- X-ray Crystallography : Determines precise molecular geometry and intermolecular interactions, as demonstrated for structurally related N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of benzenesulfonamide derivatives?

- Reaction Conditions : Lower temperatures (0°C) reduce side reactions during coupling steps .

- Catalyst Selection : EDC/HOBt systems enhance coupling efficiency compared to traditional methods.

- Purification : Gradient elution in column chromatography improves separation of polar byproducts .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for NLRP3 inflammasome inhibition?

- Substituent Variation : Modifying methoxy, chloro, or phenylbutyl groups to assess steric/electronic effects on bioactivity. For example, bulky substituents on the phenylbutyl chain may enhance binding to NLRP3 .

- In Vitro Assays : Measure inhibition of IL-1β release in macrophage models to quantify potency .

Q. How can discrepancies in biological activity data across studies be addressed?

- Standardized Assay Conditions : Control variables like cell line (e.g., THP-1 vs. primary macrophages), LPS priming duration, and ATP concentration .

- Purity Validation : Use HPLC (>95% purity) and NMR to exclude batch-to-batch variability .

Q. What in vitro models are suitable for evaluating therapeutic potential?

- Enzyme Inhibition Assays : Direct measurement of NLRP3 inflammasome activity in lysates from stimulated cells .

- Cell-Based Models : Primary human monocytes or THP-1-derived macrophages treated with TLR agonists (e.g., LPS) and ATP to induce inflammasome activation .

Q. How to design pharmacokinetic (PK) studies for sulfonamide derivatives?

- Solubility Assessment : Use logP calculations and shake-flask methods to predict membrane permeability. The sulfonamide group may reduce lipophilicity, requiring formulation optimization .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Methodological Considerations

- Data Contradiction Analysis : Compare yields from similar synthetic routes (e.g., 37% for compound 35 vs. 73% for 40 ) to identify optimal reagents or steric effects .

- Experimental Design : Use split-plot designs (as in agrochemical studies) to evaluate multiple variables (e.g., substituents, doses) while minimizing resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.